

Commercial Suppliers of High-Purity Hydroxymetronidazole-d4: A Technical Guide

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Compound of Interest

Compound Name: Hydroxymetronidazole-d4

Cat. No.: B602507

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity **Hydroxymetronidazole-d4**, a crucial deuterated internal standard for bioanalytical and pharmacokinetic studies. This document outlines key specifications from various vendors, details relevant experimental protocols, and illustrates the metabolic context of this compound.

Introduction

Hydroxymetronidazole-d4 is the deuterated analog of hydroxymetronidazole, the major active metabolite of the antibiotic and antiprotozoal agent, metronidazole. Its primary application in research and drug development is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-labeled hydroxymetronidazole in complex biological matrices.

Commercial Supplier Specifications

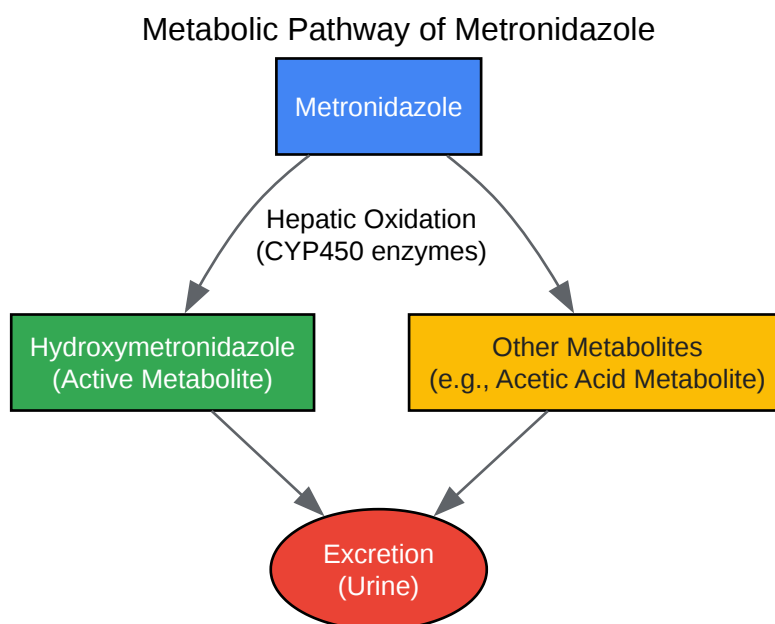
The following table summarizes the specifications for high-purity **Hydroxymetronidazole-d4** available from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity and isotopic enrichment data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
MedChem Express	Hydroxymetronidazole-d4	1215071-08-1	$C_6H_5D_4N_3O_4$	191.18	Not specified; CoA available	Provided as a solid. Used as a tracer or internal standard. [1]
Simson Pharma Limited	Hydroxy Metronidazole D4	1215071-08-1	$C_6H_5D_4N_3O_4$	191.18	Not specified; CoA provided	Manufacturer and exporter.
United States Biological	Hydroxy Metronidazole-d4	1215071-08-1	$C_6H_5D_4N_3O_4$	191.18	Highly Purified	Off-White Solid. [2]
LGC Standards (TRC)	Hydroxy Metronidazole-d4	1215071-08-1	$C_6H_5D_4N_3O_4$	191.18	>95% (HPLC) [3] [4] [5]	Product of Toronto Research Chemicals.
LookChem	Hydroxy Metronidazole-d4	1215071-08-1	$C_6H_5D_4N_3O_4$	191.18	>98% (from some suppliers)	Lists multiple suppliers, including American Custom Chemicals Corp. with 95% purity. [6]

Note: Purity and other specifications can vary by lot. Always consult the supplier and the Certificate of Analysis for the most accurate information. A sample CoA for a related deuterated compound, Metronidazole-d₄, from MedChemExpress indicates a purity of 98.25% by HPLC and an isotopic enrichment of 99.64% (with d₄ at 98.55%), suggesting that similar detailed data should be available for **Hydroxymetronidazole-d₄**.^[7]

Metabolic Pathway of Metronidazole

Metronidazole is metabolized in the liver, primarily through oxidation of its side chain, to form hydroxymetronidazole, its major and biologically active metabolite. This process is crucial for both the therapeutic efficacy and the clearance of the drug.



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Metabolic Pathway of Metronidazole

Experimental Protocols

High-purity **Hydroxymetronidazole-d₄** is predominantly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of endogenous

or administered hydroxymetronidazole. Below are generalized protocols based on published methodologies.

Quantification of Hydroxymetronidazole in Human Plasma by UPLC-MS/MS

This protocol is adapted from methods for the simultaneous quantification of metronidazole and its hydroxy metabolite.

a. Sample Preparation (Solid-Phase Extraction)

- To 100 μ L of human plasma, add a known concentration of **Hydroxymetronidazole-d4** solution (internal standard).
- Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the SPE cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

b. UPLC-MS/MS Conditions

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is commonly employed.

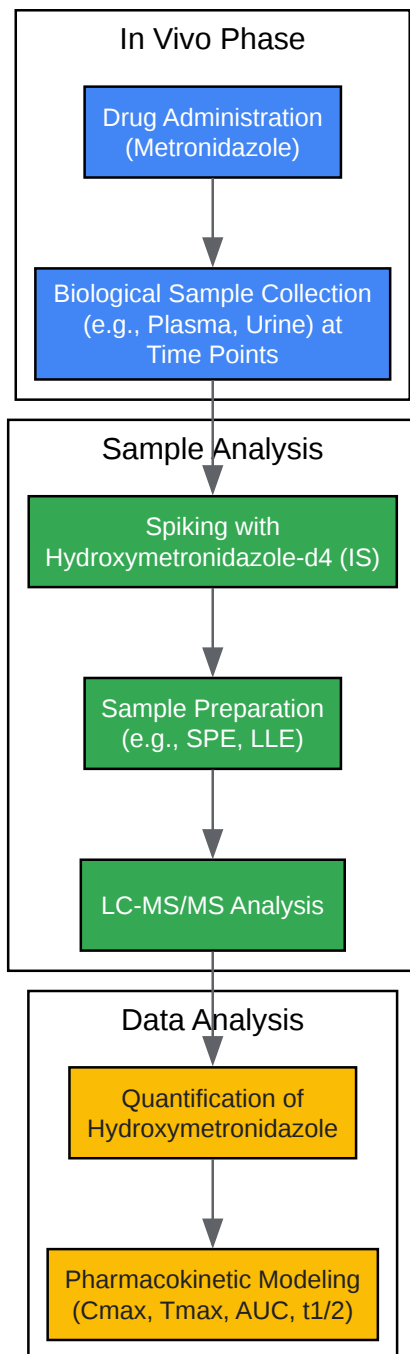
- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both hydroxymetronidazole and **Hydroxymetronidazole-d4**.

Experimental Workflow for Pharmacokinetic Studies

The use of **Hydroxymetronidazole-d4** is integral to pharmacokinetic studies of metronidazole.

The general workflow is as follows:

Experimental Workflow for Pharmacokinetic Studies

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Pharmacokinetic Study Workflow

Conclusion

High-purity **Hydroxymetronidazole-d4** is an indispensable tool for researchers and professionals in drug development for the accurate quantification of hydroxymetronidazole. A variety of commercial suppliers provide this deuterated standard, and it is recommended to obtain lot-specific certificates of analysis to ensure the quality and suitability for intended applications. The experimental protocols outlined, in conjunction with the metabolic context, provide a comprehensive framework for its effective use in bioanalytical and pharmacokinetic research.

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